molecular formula C11H11N3O5S B2985240 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897613-86-4

2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2985240
CAS No.: 897613-86-4
M. Wt: 297.29
InChI Key: DOBWNWFYJTXCED-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound based on a 1,6-dihydropyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential. This scaffold is recognized for its presence in molecules that exhibit a range of biological activities, including anti-inflammatory and antioxidant properties. Recent scientific literature highlights that dihydropyrimidine derivatives are being actively investigated as potential inhibitors of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) . Simultaneously, the incorporation of a sulfonamide group is a established strategy in drug design, as this functional group can enhance binding affinity and selectivity towards various enzymatic targets . The specific structure of this compound, featuring a 4-methoxyphenyl sulfonamide substitution, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is particularly relevant for studies focused on dual-pathway inhibition within the arachidonic acid cascade, a promising approach for creating anti-inflammatory agents with potentially improved safety profiles . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-19-8-4-2-7(3-5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWNWFYJTXCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as 4-methoxyaniline and chlorosulfonic acid followed by cyclization with urea.

  • Substitution Reactions: Using intermediates like 4-methoxyphenylamine and reacting with suitable sulfonating agents.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst.

  • Substitution: Utilizing nucleophiles like ammonia or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

  • Reduction: Formation of 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-amine.

  • Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as a pharmaceutical agent, it may inhibit specific enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Carbonitrile/Methylthio : The target’s sulfonamide group increases polarity and hydrogen-bonding capacity compared to carbonitrile (C≡N) or methylthio (S–CH₃) substituents in analogs . This may enhance solubility but reduce membrane permeability.
  • Aromatic Substitution: The 4-methoxyphenyl group is common across analogs, suggesting its role in π-π interactions with biological targets.
  • Chlorination : The chloro-substituted analog () exhibits higher reactivity for further derivatization but may pose toxicity risks .
2.3 Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The target’s IR spectrum would show O–H (hydroxy, ~3200 cm⁻¹) and S=O (sulfonamide, ~1350–1150 cm⁻¹) stretches, distinguishing it from carbonitrile analogs (C≡N stretch ~2200 cm⁻¹) .
  • NMR Data : The 4-methoxyphenyl group in the target would produce characteristic aromatic protons at δ 6.8–7.5 ppm, while the sulfonamide NH may appear as a broad singlet at δ 10–12 ppm .

Biological Activity

2-Hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a sulfonamide group and a methoxyphenyl substituent. Its molecular formula is C12_{12}H12_{12}N2_{2}O5_{5}S, with a molecular weight of 296.30 g/mol. The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-436 (Breast Cancer)3.5Induction of apoptosis and cell cycle arrest at G2/M
A549 (Lung Cancer)4.0Inhibition of tubulin polymerization
HepG2 (Liver Cancer)2.8Activation of caspases leading to apoptosis

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity in MDA-MB-436 cells, leading to apoptosis through mechanisms involving cell cycle arrest and caspase activation.

The mechanism by which this compound exerts its anticancer effects appears multifaceted:

  • Cell Cycle Arrest : Treatment with the compound resulted in a notable increase in the percentage of cells at the G2/M phase, indicating that it effectively halts cell division.
  • Apoptosis Induction : The compound promotes apoptotic signaling pathways, evidenced by increased caspase activity (caspase-3 and -8), which are crucial for programmed cell death.
  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to mitotic arrest.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Mice with Tumor Xenografts : In a xenograft model using MDA-MB-436 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

    Figure 1: Tumor Size Reduction Over Time
    Tumor Size Reduction
  • Synergistic Effects with Other Anticancer Agents : In combination therapies with established chemotherapeutics like doxorubicin, this compound enhanced overall efficacy and reduced side effects associated with higher doses of traditional drugs.

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

Synthesis typically involves cyclocondensation and sulfonation steps. For pyrimidine derivatives, regioselective methylation under reflux with methyl iodide in dimethylformamide (DMF) and anhydrous potassium carbonate is a common approach. Subsequent chlorination using phosphorus oxychloride (POCl₃) can yield intermediates for sulfonamide functionalization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, pyrimidine C=O at ~1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to assign aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl) and pyrimidine ring carbons. Disappearance of NH peaks post-chlorination confirms structural modification .
  • Elemental Analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.1% deviation) to confirm purity .

Q. How can researchers derivatize this compound for initial biological screening?

Derivatization strategies include:

  • Acetylation/Formylation : Using acetic anhydride or Vilsmeier-Haack reagent to modify the hydroxyl or amino groups, enabling Schiff base formation with amines .
  • Heterocyclic Annulation : Reacting with hydrazines or guanidines to form fused pyrazole or pyridopyrimidine systems, which are screened for antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) refined via SHELXL can resolve bond lengths, angles, and hydrogen-bonding networks. For example, SHELX’s robust refinement algorithms handle high-resolution data or twinned crystals, critical for confirming sulfonamide geometry and dihydropyrimidine ring puckering .

Q. How should researchers address contradictions in spectral or elemental analysis data?

  • Cross-Validation : Compare IR/NMR data with structurally analogous compounds (e.g., 4-(4-methoxyphenyl)-pyrimidine derivatives) to identify outliers .
  • Batch Reproducibility : Replicate syntheses under controlled conditions to isolate impurities (e.g., unreacted intermediates detected via HPLC) .

Q. What experimental designs are optimal for evaluating biological mechanisms?

  • PI3K/AKT Pathway Analysis : Treat cancer cell lines with the compound and measure apoptosis markers (e.g., caspase-3) via Western blot. Compare dose-response curves with controls to assess potency .
  • Antimicrobial Assays : Use microbroth dilution to determine MIC values against Gram-positive/negative strains, correlating substituent effects (e.g., methoxy vs. methyl groups) with activity .

Q. How does the compound’s reactivity with nucleophiles inform mechanism-driven synthesis?

  • Schiff Base Formation : React the β-chloroenaldehyde intermediate with primary amines (e.g., aniline) in ethanol/TEA to form imine linkages. Monitor reaction progress via TLC and characterize adducts via ¹H NMR .
  • Heterocycle Construction : Use 6-aminouracil as a bifunctional nucleophile to annulate pyrido[2,3-d]pyrimidines, confirmed by mass spectrometry and 2D NMR .

Q. How can synthetic routes be optimized for high-purity yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions.
  • Catalysis : Employ piperidine or TEA to accelerate cyclization steps while minimizing decomposition .

Q. What role do substituents (e.g., methoxy, sulfonamide) play in bioactivity?

  • Methoxy Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted agents.
  • Sulfonamide : Acts as a hydrogen-bond acceptor, improving binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) .

Q. How can computational tools predict electronic properties for drug design?

  • DFT Calculations : Model HOMO/LUMO energies to assess redox potential and nucleophilic attack sites.
  • Molecular Docking : Simulate interactions with target proteins (e.g., PI3K) using PyMOL or AutoDock, guided by crystallographic data from SHELX-refined structures .

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